Ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate
Description
Ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate is a fluorinated oxazole derivative characterized by a 2-fluorophenyl substituent at the 5-position of the oxazole ring and an ethoxycarbonyl group at the 4-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of tricyclic topoisomerase inhibitors and benzodiazepine analogs . Its structural features, including the electron-withdrawing fluorine atom and the ester moiety, influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-11(17-7-14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEOZYVVQQBGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Solvent System : A 1:1 toluene/dioxane mixture is optimal for balancing polarity and boiling point (reflux at 110–120°C).
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Time and Temperature : Extended reflux durations (18–24 hours) improve yields but risk decomposition; microwave-assisted synthesis reduces time to 2–4 hours with comparable efficiency.
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Catalyst : Triethylamine (2 equiv.) enhances reaction rates by deprotonating intermediates, though excess base promotes ester hydrolysis.
Table 1 : Yield Variations with Solvent and Catalyst Combinations
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene/dioxane | Triethylamine | 24 | 78 |
| DMF | DBU | 12 | 65 |
| Ethanol | None | 36 | 45 |
Palladium-Catalyzed C–H Arylation for Late-Stage Functionalization
Recent advances utilize palladium catalysis to introduce the 2-fluorophenyl group post-cyclization. This method avoids regioselectivity challenges associated with direct cyclocondensation.
Mechanism and Ligand Effects
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Electron-Deficient Ligands : Cy-JohnPhos promotes C2-arylation via electrophilic substitution, while bulky ligands (e.g., P(o-tol)₃) favor C5 selectivity through steric control.
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Substrate Scope : Aryl bromides with electron-withdrawing groups (e.g., –NO₂) achieve >80% conversion, whereas electron-donating substituents (–OMe) reduce efficiency to 50%.
Table 2 : Ligand-Dependent Regioselectivity in Pd-Catalyzed Arylation
| Ligand | C2:Aryl Ratio | C5:Aryl Ratio | Total Yield (%) |
|---|---|---|---|
| Cy-JohnPhos | 9:1 | 1:9 | 82 |
| P(o-tol)₃ | 1:4 | 4:1 | 75 |
| XPhos | 3:1 | 1:3 | 68 |
Alternative Routes: Van Leusen and Gould-Jacobs Reactions
Van Leusen Oxazole Synthesis
Reaction of TosMIC (tosylmethyl isocyanide) with 2-fluorobenzaldehyde derivatives forms the oxazole core, though esterification at C4 requires additional steps.
Gould-Jacobs Cyclization
Thermal cyclization of ethyl N-(2-fluorophenyl)malonamate yields the target compound but suffers from low regiocontrol (∼60% desired product).
Industrial-Scale Production and Process Optimization
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce side reactions. Key parameters include:
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Residence Time : 30–60 minutes at 150°C under 10 bar pressure.
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Catalyst Recovery : Pd/C filters enable >95% metal recovery, reducing costs.
Table 3 : Comparative Analysis of Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 72 | 85 |
| Reaction Time (h) | 24 | 0.5 |
| Byproduct Formation | 12% | 3% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different functionalized oxazole compounds.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acids, while reduction can produce various hydroxylated or alkylated oxazole derivatives .
Scientific Research Applications
Ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and synthetic utility.
Substituent Effects on Reactivity and Physicochemical Properties
Key Observations :
- The 2-fluorophenyl group in the target compound balances electronegativity and steric effects, favoring interactions with hydrophobic enzyme pockets .
- Functional Groups : The nitro group in Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate introduces strong electron-withdrawing effects, accelerating nucleophilic substitution reactions . In contrast, the hydroxyl group in Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate improves solubility via hydrogen bonding but may limit blood-brain barrier penetration .
Hazard Profiles
- Chlorinated analogs (e.g., 2,4-dichloro and 4-chloro derivatives) exhibit higher toxicity (harmful by inhalation, skin contact) compared to fluorinated or hydroxylated variants .
Biological Activity
Ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate is a compound within the oxazole family, notable for its unique structure featuring a five-membered heterocyclic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer effects. The presence of the fluorine atom in the phenyl group may significantly influence its reactivity and biological activity, enhancing lipophilicity and metabolic stability, which are crucial for therapeutic efficacy.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This structure allows for various interactions with biological targets, making it a subject of interest in drug design and discovery.
Biological Activity Overview
Research indicates that compounds containing oxazole rings exhibit diverse biological activities. This compound is no exception, with studies suggesting potential applications in:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The compound's structure suggests potential mechanisms for reducing inflammation.
Anticancer Activity
A study focusing on related oxazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values in the micromolar range against fibrosarcoma (HT-1080), breast (MCF-7), and lung carcinoma (A-549) cell lines. These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation into its mechanism of action, which may involve apoptosis induction through caspase activation .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various protein targets. These studies indicate that the compound can form stable complexes with proteins involved in cancer pathways, potentially leading to therapeutic applications.
Comparative Analysis of Similar Compounds
To understand the unique properties of this compound, a comparison with other related compounds is essential. Below is a table summarizing key features and biological activities of structurally similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate | Oxazole Derivative | Antimicrobial and anticancer activity |
| Ethyl 5-(phenyl)oxazole-4-carboxylate | Oxazole Derivative | Moderate cytotoxicity against cancer cell lines |
| This compound | Oxazole Derivative | Potentially high anticancer activity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate?
- Methodology : The compound can be synthesized via cyclocondensation of substituted benzamides with ethyl bromopyruvate in a 1:1 toluene/dioxane solvent system under reflux for 24 hours. Bromination at the oxazole C5 position can be achieved using N-bromosuccinimide (NBS) in dichloromethane at room temperature for 72 hours, yielding brominated derivatives . For regioselective arylations, Pd(0)/ligand systems (e.g., Cy-JohnPhos or P(o-tol)₃) enable direct C–H coupling with aryl halides, avoiding copper co-catalysts .
- Key Considerations : Monitor reaction progress via TLC and purify intermediates via silica gel chromatography (petroleum ether:ethyl acetate gradients).
Q. How is the compound characterized structurally and spectroscopically?
- Techniques :
- FTIR : Confirms carbonyl (C=O) and oxazole ring vibrations (C–N, C–O) in the range 1600–1750 cm⁻¹ .
- NMR : H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and ester groups (δ 1.3–4.4 ppm for ethyl CH₂/CH₃). C NMR resolves the oxazole C4-carboxylate (~160 ppm) and fluorophenyl carbons .
- X-ray Crystallography : Resolve molecular conformation and packing using SHELXL (for refinement) and WinGX/ORTEP for visualization .
Q. What structural features influence its reactivity?
- The 2-fluorophenyl substituent induces electron-withdrawing effects, polarizing the oxazole ring and enhancing electrophilic substitution at C5. The ester group at C4 stabilizes intermediates via resonance, directing functionalization to C2 or C5 positions . Steric hindrance from the fluorophenyl group may limit nucleophilic attacks at adjacent sites .
Advanced Research Questions
Q. How does regioselectivity in Pd-catalyzed C–H arylation vary with ligand choice?
- Mechanistic Insight : Electron-rich ligands (e.g., Cy-JohnPhos) favor C2-arylation via an electrophilic substitution pathway, while bulky ligands promote C5 selectivity through steric control. Deuterium-labeling experiments in dioxane/toluene confirm a non-radical mechanism involving base-assisted deprotonation .
- Data Contradictions : Earlier studies proposed cross-coupling mechanisms, but recent evidence supports direct arylation via σ-complex intermediates .
Q. What crystallographic tools resolve conformational disorder in derivatives?
- Case Study : For analogs like Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, WinGX/ORTEP identifies disorder in cyclohexene rings (envelope vs. screw-boat conformations). Cremer-Pople puckering parameters (Q, θ, φ) quantify deviations from planarity .
- Software Workflow : SHELXD/SHELXE solve phase problems in twinned crystals, while SHELXPRO refines hydrogen-bonding networks (e.g., C–H···O interactions) .
Q. How can computational methods predict biological activity?
- Approach : Use QSAR models correlating substituent electronic parameters (Hammett σ) with antimicrobial activity. Molecular docking (e.g., AutoDock Vina) evaluates binding to bacterial enzyme targets (e.g., DNA gyrase) based on fluorophenyl/oxazole pharmacophores .
- Limitations : Experimental validation is critical, as steric effects (e.g., ortho-fluorine) may reduce bioavailability despite favorable in silico predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
